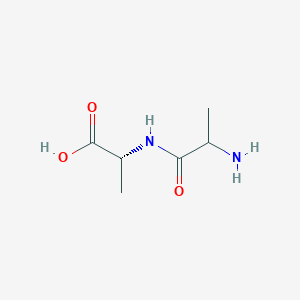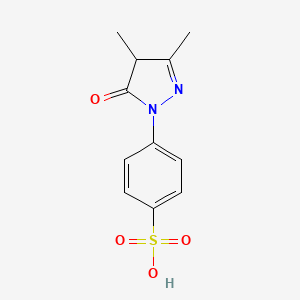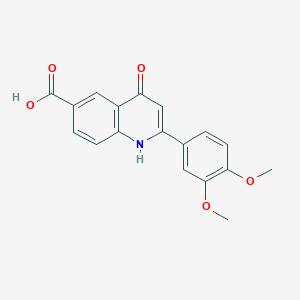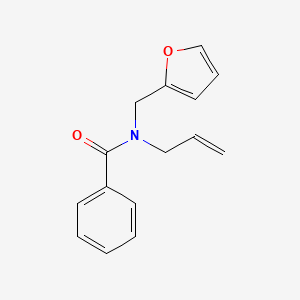
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phthalazinyl ring system, which is further substituted with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- typically involves the reaction of hydrazinecarbothioamide with a phthalazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high yield of the compound. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazones.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure but differ in their substituents.
Phthalazinyl hydrazones: These compounds have a phthalazinyl ring system and hydrazone group but may have different substituents.
Propiedades
| 61051-55-6 | |
Fórmula molecular |
C16H15N5S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22) |
Clave InChI |
KZAPTMDJXZLOTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)


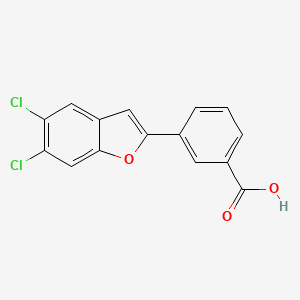
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
